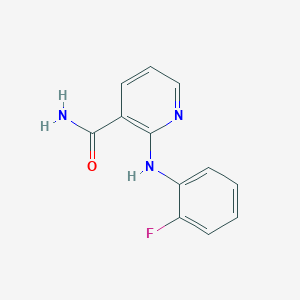

2-(2-Fluoroanilino)nicotinamide

Beschreibung

Eigenschaften

Molekularformel |

C12H10FN3O |

|---|---|

Molekulargewicht |

231.23 g/mol |

IUPAC-Name |

2-(2-fluoroanilino)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H10FN3O/c13-9-5-1-2-6-10(9)16-12-8(11(14)17)4-3-7-15-12/h1-7H,(H2,14,17)(H,15,16) |

InChI-Schlüssel |

SVZJHCAXCIVKGK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)F |

Kanonische SMILES |

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)N)F |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Analogs and Key Features

- Fluorine Position Effects: The ortho-fluoro substitution in 2-(2-Fluoroanilino)nicotinamide may confer steric hindrance or electronic effects distinct from meta- or para-fluoro analogs. For example, 4-(3-fluoroanilino)-6,7-diethoxyquinazoline showed superior metabolic stability in human hepatocytes compared to its para-fluoro counterpart, highlighting positional sensitivity .

- Nicotinamide Backbone: Unlike NMN and NADH, which participate in cellular energy metabolism, 2-(2-Fluoroanilino)nicotinamide’s modified structure likely shifts its biological targets.

Analytical and Detection Methods

Table 2: Analytical Parameters for Nicotinamide Analogs (UPLC-MS/MS)

| Compound | Linear Range (μg/mL) | LOD (μg/mL) | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|

| 2-(2-Fluoroanilino)nicotinamide* | N/A | N/A | N/A | N/A | – |

| NMN | 0.1–50 | 0.075 | 84.6–108.6 | 2.1–8.7 | |

| NADH | 0.5–100 | 0.600 | 99.6 | <5.0 |

*Note: Specific data for 2-(2-Fluoroanilino)nicotinamide is absent in the evidence, but its detection would likely require optimized MRM transitions and collision energies, similar to other nicotinamide analogs .

Metabolic Stability and Toxicity

- Metabolic Stability: Fluorinated compounds often exhibit enhanced metabolic resistance.

- Safety Profile: While direct toxicity data is unavailable, structurally related 4-fluoro-2-nitroaniline requires stringent safety protocols (e.g., skin protection, respiratory avoidance) due to its reactive nitro group . The absence of a nitro group in 2-(2-Fluoroanilino)nicotinamide may reduce acute hazards.

Vorbereitungsmethoden

Catalytic Hydrolysis of 2-(2-Fluoroanilino)-3-cyanopyridine

The foundational method for nicotinamide synthesis involves MnO₂-catalyzed hydrolysis of 3-cyanopyridine in alcohol-water systems. Adapting this to 2-(2-fluoroanilino)nicotinamide requires prior installation of the 2-fluoroanilino group on 3-cyanopyridine.

Synthetic Pathway:

-

Amination of 2-chloro-3-cyanopyridine:

-

2-Chloro-3-cyanopyridine undergoes nucleophilic aromatic substitution (SNAr) with 2-fluoroaniline in dimethylformamide (DMF) at 120°C for 12 hours, yielding 2-(2-fluoroanilino)-3-cyanopyridine.

-

Key Data:

-

Molar ratio (2-chloro-3-cyanopyridine : 2-fluoroaniline): 1 : 1.2

-

Yield: 78–82% (HPLC purity >95%)

-

-

-

Hydrolysis to Nicotinamide:

Mechanistic Insights:

-

MnO₂ facilitates nucleophilic attack by water on the nitrile carbon, forming an imidate intermediate that tautomerizes to the amide.

-

Ethanol co-solvent prevents nicotinic acid formation by minimizing water activity in the later reaction stages.

Biomimetic Conjugation Inspired by Vitamin B₃ Biosynthesis

Aldol-Type Addition and Cyclization

Drawing from nature’s kynurenine pathway, 3-formylazaindole derivatives react with ethyl propiolate to form meta-aminoaryl nicotinates, which are subsequently amidated.

Synthetic Pathway:

-

Enamine Formation:

-

Cyclization and Rearomatization:

Advantages:

-

Avoids harsh hydrolysis conditions.

-

Enables late-stage diversification of the aniline moiety.

Palladium-Catalyzed Buchwald-Hartwig Amination

Direct C–N Bond Formation on Nicotinamide

A one-pot strategy couples 2-fluorobromobenzene with 2-aminonicotinamide using Pd(OAc)₂/Xantphos catalytic system.

Optimized Protocol:

-

Reagents:

-

2-Aminonicotinamide (1.0 eq), 2-fluorobromobenzene (1.1 eq)

-

Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

-

Base: Cs₂CO₃ (2.0 eq)

-

-

Conditions:

-

Solvent: Toluene, 110°C, 24 hours

-

Yield: 76% (GC-MS)

-

Challenges:

-

Competing Ullmann coupling necessitates precise temperature control.

-

Ligand selection critical for suppressing homocoupling byproducts.

Comparative Analysis of Synthetic Routes

Industrial Scalability and Environmental Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.